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Compound of Interest

Compound Name:
(3-(Aminomethyl)phenyl)methanol

hydrochloride

Cat. No.: B1291327 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of (3-
(Aminomethyl)phenyl)methanol Hydrochloride

Introduction
(3-(Aminomethyl)phenyl)methanol hydrochloride is an organic building block frequently

utilized in the synthesis of more complex molecules in pharmaceutical and materials science

research. Its structure, featuring a primary amine, a primary alcohol, and an aromatic ring,

provides multiple reactive sites for chemical modification. A thorough understanding of its

spectroscopic properties is crucial for identity confirmation, purity assessment, and structural

elucidation in subsequent reactions. This guide provides a detailed overview of the infrared

(IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for (3-
(Aminomethyl)phenyl)methanol hydrochloride, along with the experimental protocols for

acquiring such data.

Spectroscopic Data
The following sections summarize the key spectroscopic data for (3-
(Aminomethyl)phenyl)methanol hydrochloride. Note that spectral data can be influenced by

the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of (3-(Aminomethyl)phenyl)methanol hydrochloride is characterized by absorptions

corresponding to O-H, N-H, C-H, and C-O bonds, as well as aromatic C=C stretches.

Wavenumber (cm⁻¹) Intensity Assignment

~3350-3200 Broad, Strong
O-H stretch (alcohol), N-H

stretch (amine hydrochloride)

~3100-3000 Medium Aromatic C-H stretch

~3000-2850 Medium
Aliphatic C-H stretch (CH₂

groups)

~1600, ~1480 Medium-Weak Aromatic C=C ring stretching

~1050-1020 Strong C-O stretch (primary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a standard reference.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 - 7.50 Multiplet 4H
Aromatic protons (Ar-

H)

~4.65 Singlet 2H
Methylene protons

(Ar-CH₂-OH)

~4.10 Singlet 2H
Methylene protons

(Ar-CH₂-NH₃⁺)

Variable Broad Singlet 4H

-OH and -NH₃⁺

protons

(exchangeable)

Note: The chemical shifts of the acidic -OH and -NH₃⁺ protons are highly dependent on

concentration and the specific deuterated solvent used.

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment

~140-142 Quaternary aromatic carbon (C-CH₂OH)

~135-137 Quaternary aromatic carbon (C-CH₂NH₃⁺)

~128-130 Aromatic CH carbons

~125-127 Aromatic CH carbons

~63-65 Methylene carbon (Ar-CH₂-OH)

~44-46 Methylene carbon (Ar-CH₂-NH₃⁺)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight. For the hydrochloride salt, analysis is

typically performed on the free base after deprotonation.
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m/z Interpretation

138.09
[M+H]⁺, Molecular ion of the free base plus a

proton

137.08 [M]⁺, Molecular ion of the free base, (C₈H₁₁NO)

120 [M-NH₃]⁺, Loss of ammonia

107 [M-CH₂O]⁺, Loss of formaldehyde

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol (Solid Sample)
This protocol outlines the thin solid film method for acquiring an IR spectrum.[1][2]

Sample Preparation: Dissolve approximately 10-20 mg of (3-
(Aminomethyl)phenyl)methanol hydrochloride in a few drops of a suitable volatile solvent

(e.g., methanol or ethanol).

Film Creation: Place one drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[1]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of

the solid compound on the plate.[1]

Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer.

Data Acquisition: Acquire the spectrum according to the instrument's software instructions,

typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: Perform a background scan and process the raw data to obtain the final

transmittance or absorbance spectrum.

Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., dry

acetone) and return it to a desiccator.[1][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol describes the general procedure for ¹H and ¹³C NMR analysis.[4][5]

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆) in a clean, dry NMR tube.

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent and

perform shimming to optimize the magnetic field homogeneity.[4]

Parameter Setup:

For ¹H NMR: Set the appropriate spectral width, acquisition time, and number of scans. A

short relaxation delay (e.g., 1-2 seconds) is typically sufficient.

For ¹³C NMR: A wider spectral width is needed. Due to the lower natural abundance and

smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay

(e.g., 2-5 seconds) are required.[6]

Data Acquisition: Initiate the acquisition sequence.

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is then phased, baseline corrected, and referenced to the residual

solvent peak or an internal standard (e.g., TMS).[5][7]

Mass Spectrometry (MS) Protocol
This protocol outlines a general procedure for obtaining a mass spectrum using electrospray

ionization (ESI).

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water.[8]
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Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI

source parameters, including spray voltage, capillary temperature, and gas flow rates.

Sample Introduction: Introduce the sample solution into the mass spectrometer via direct

infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺. Scan over a mass range appropriate for the expected molecular weight

(e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and any significant fragment ions.[9]

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described spectroscopic

techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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